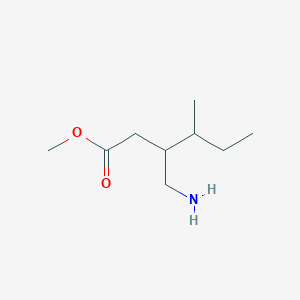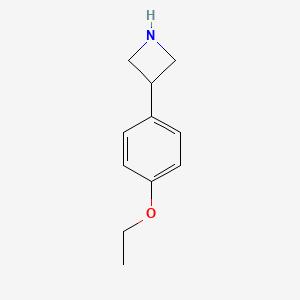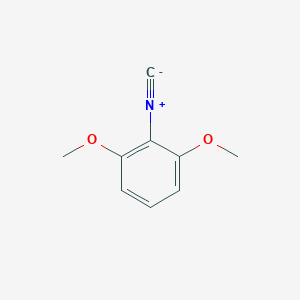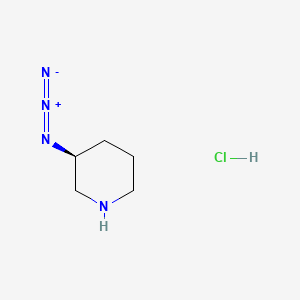
(3S)-3-azidopiperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Azidopiperidine hydrochloride is a chemical compound that features a piperidine ring substituted with an azido group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-azidopiperidine hydrochloride typically involves the azidation of a suitable piperidine precursor. One common method includes the reaction of (3S)-3-chloropiperidine with sodium azide in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by an azido group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: (3S)-3-Azidopiperidine hydrochloride can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.
Cycloaddition: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles, depending on the desired substitution product.
Cycloaddition: Alkynes, copper(I) catalysts for click chemistry.
Major Products Formed:
Reduction: (3S)-3-Aminopiperidine.
Substitution: Various substituted piperidines.
Cycloaddition: Triazole derivatives.
Applications De Recherche Scientifique
(3S)-3-Azidopiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and complex molecules.
Biology: Employed in the study of biological systems, including as a precursor for bioorthogonal chemistry applications.
Medicine: Investigated for potential therapeutic applications, including as intermediates in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3S)-3-azidopiperidine hydrochloride depends on its specific application. In bioorthogonal chemistry, for example, the azido group can react with alkynes in a copper-catalyzed cycloaddition reaction, forming stable triazole linkages. This reaction is highly specific and can occur under mild conditions, making it useful for labeling and tracking biomolecules in complex biological systems.
Comparaison Avec Des Composés Similaires
(3S)-3-Chloropiperidine: A precursor in the synthesis of (3S)-3-azidopiperidine hydrochloride.
(3S)-3-Aminopiperidine: A reduction product of this compound.
(3S)-3-Hydroxypiperidine: Another piperidine derivative with different functional groups.
Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioorthogonal reactions. This sets it apart from other piperidine derivatives that may not have the same versatility in chemical transformations and applications.
Propriétés
Numéro CAS |
2824986-61-8 |
|---|---|
Formule moléculaire |
C5H11ClN4 |
Poids moléculaire |
162.62 g/mol |
Nom IUPAC |
(3S)-3-azidopiperidine;hydrochloride |
InChI |
InChI=1S/C5H10N4.ClH/c6-9-8-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H/t5-;/m0./s1 |
Clé InChI |
NELLSBQFMZQTDT-JEDNCBNOSA-N |
SMILES isomérique |
C1C[C@@H](CNC1)N=[N+]=[N-].Cl |
SMILES canonique |
C1CC(CNC1)N=[N+]=[N-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B13534982.png)


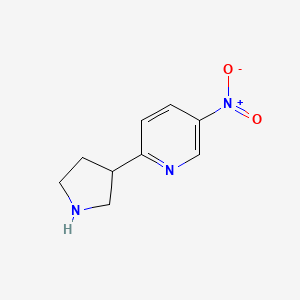
![Rac-[(2r,3s)-2-(1h-imidazol-2-yl)oxolan-3-yl]methanamine](/img/structure/B13534997.png)
